rac-[(2R,3S)-1-cyclopropyl-2-(1-methyl-1H-imidazol-5-yl)piperidin-3-yl]methanamine, trans
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Overview
Description
rac-[(2R,3S)-1-cyclopropyl-2-(1-methyl-1H-imidazol-5-yl)piperidin-3-yl]methanamine, trans is a complex organic compound that features a cyclopropyl group, a piperidine ring, and an imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-[(2R,3S)-1-cyclopropyl-2-(1-methyl-1H-imidazol-5-yl)piperidin-3-yl]methanamine, trans typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate amine and aldehyde or ketone precursors.
Introduction of the Cyclopropyl Group: This step often involves cyclopropanation reactions using reagents like diazomethane or Simmons-Smith reagents.
Attachment of the Imidazole Moiety: This can be done through nucleophilic substitution reactions where the imidazole ring is introduced onto the piperidine scaffold.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
rac-[(2R,3S)-1-cyclopropyl-2-(1-methyl-1H-imidazol-5-yl)piperidin-3-yl]methanamine, trans can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
rac-[(2R,3S)-1-cyclopropyl-2-(1-methyl-1H-imidazol-5-yl)piperidin-3-yl]methanamine, trans has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rac-[(2R,3S)-1-cyclopropyl-2-(1-methyl-1H-imidazol-5-yl)piperidin-3-yl]methanamine, trans involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole moiety is known to interact with metal ions and enzyme active sites, potentially inhibiting or modulating their activity. The piperidine ring may contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(cyclopropylmethyl)-2-[(2S,3R,6R)-2-(hydroxymethyl)-3-[(1-methyl-4-imidazolyl)sulfonylamino]-3,6-dihydro-2H-pyran-6-yl]acetamide
- 1-(1-Methyl-1H-imidazol-5-yl)methanamine
Uniqueness
rac-[(2R,3S)-1-cyclopropyl-2-(1-methyl-1H-imidazol-5-yl)piperidin-3-yl]methanamine, trans is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropyl group adds steric hindrance, potentially affecting the compound’s reactivity and binding interactions.
Properties
IUPAC Name |
[(2S,3R)-1-cyclopropyl-2-(3-methylimidazol-4-yl)piperidin-3-yl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4/c1-16-9-15-8-12(16)13-10(7-14)3-2-6-17(13)11-4-5-11/h8-11,13H,2-7,14H2,1H3/t10-,13+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOZIDWDWOURKED-MFKMUULPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1C2C(CCCN2C3CC3)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=NC=C1[C@@H]2[C@H](CCCN2C3CC3)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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